Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate

Description

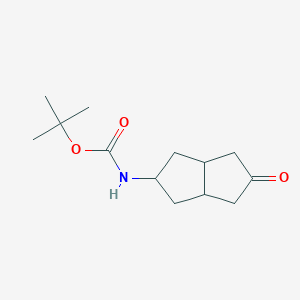

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a carbamate derivative characterized by a bicyclic octahydropentalenone scaffold substituted with a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protective moiety for amines, widely used in organic synthesis to enhance solubility and stability during multi-step reactions . The 5-oxo (ketone) group within the pentalen system may influence reactivity, particularly in nucleophilic additions or reductions.

Properties

CAS No. |

1934426-37-5 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl N-(5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl)carbamate |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-8-6-11(15)7-9(8)5-10/h8-10H,4-7H2,1-3H3,(H,14,16) |

InChI Key |

FROMJMYXRCXEKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CC(=O)CC2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent due to its efficiency in forming Boc-derivatives. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis and ensure high yields .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl carbamates include:

Oxidizing agents: Potassium permanganate, osmium tetroxide.

Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.

Nucleophiles: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (5-oxooctahydropentalen-2-YL)carbamate involves the formation of a stable carbamate protecting group. This group can be installed and removed under relatively mild conditions, making it useful for protecting amines during various chemical transformations. The stability of the tert-butyl carbocation, which is cleaved when the Boc protecting group is removed, is a key factor in its effectiveness .

Comparison with Similar Compounds

Bicyclic Systems

- Tert-butyl (1R,2S,5S)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate (): This isomer features a 6-oxabicyclo[3.2.1]octenone core with an oxygen atom in the bridge. The presence of an enone (α,β-unsaturated ketone) introduces conjugation, enhancing electrophilicity at the carbonyl compared to the saturated 5-oxooctahydropentalen system in the target compound. Stereochemical variations (1R,2S,5S) also affect its spatial interactions in catalysis or binding .

Cyclopentyl Derivatives ():

Examples include tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate. These lack the bicyclic framework but share the Boc-protected amine motif. The hydroxyl group in these derivatives increases polarity, influencing solubility and hydrogen-bonding capacity, unlike the ketone in the target compound .

Linear Chain and Aromatic Derivatives

- Tert-butyl ((R)-1-oxo-1-(((S)-1-phenylethyl)amino)hex-5-en-2-yl)carbamate (): Contains a linear hexenyl chain with a phenyl group, enabling π-π interactions. The α,β-unsaturated ketone here is analogous to the bicyclic oxo group in the target compound but in a less rigid structure .

Physicochemical Properties

Notes:

Biological Activity

Tert-butyl (5-oxooctahydropentalen-2-YL)carbamate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- CAS Number : 847416-99-3

- Structure : The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a pentalene derivative.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological potential and mechanisms of action.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antiviral Activity :

- Cytotoxic Effects :

- Enzyme Modulation :

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Viral Proteins : The compound may interfere with the assembly of viral proteins, thereby inhibiting viral replication.

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways, leading to cell death.

- Enzyme Inhibition : By modulating enzyme activity, particularly γ-secretase, the compound may influence amyloid precursor protein processing and subsequent amyloid-beta peptide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.